molecular formula C7H9BO5 B8206297 3-(5-Boronofuran-2-yl)propanoic acid

3-(5-Boronofuran-2-yl)propanoic acid

Cat. No.: B8206297
M. Wt: 183.96 g/mol
InChI Key: VHHRSDNEWQYSHS-UHFFFAOYSA-N
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Description

Boron-containing compounds, particularly boronic acids, are critical in organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions) and biomedical applications due to their ability to form reversible covalent bonds with diols or amines. However, the lack of direct evidence for this specific boronofuran-propanoic acid hybrid necessitates a comparative analysis using structurally related propanoic acid derivatives with aromatic substituents (e.g., furan, bromophenyl, fluorophenyl).

Properties

IUPAC Name

3-(5-boronofuran-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1,3,11-12H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHRSDNEWQYSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)CCC(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Boronofuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 3-(5-Boronofuran-2-yl)propanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Boronofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The boron atom can participate in substitution reactions, such as the formation of boronic esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a palladium catalyst for substitution reactions.

Major Products

The major products formed from these reactions include various boronic esters, alcohols, aldehydes, and furan derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(5-Boronofuran-2-yl)propanoic acid involves its ability to participate in various chemical reactions due to the presence of the boron atom and the furan ring. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The furan ring provides a reactive site for further chemical modifications, enhancing the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key physicochemical parameters of propanoic acid derivatives with varying aromatic substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazard Codes (GHS) Reference
3-(5-Methylfuran-2-yl)propanoic acid C₈H₁₀O₃ 154.166 1456-08-2 Methyl-furan Not specified
3-Amino-3-(5-bromofuran-2-yl)propanoic acid C₇H₈BrNO₃ 234.05 682803-05-0 Bromo-furan, amino group H315, H319, H335
3-(5-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 259.07 CID 43523011 Bromo-fluorophenyl Not specified
3-[5-(2-Fluorophenyl)-2-furyl]propanoic Acid C₁₃H₁₁FO₃ 234.223 24090-21-9 Fluoro-phenyl-furan Not specified
3-(Furan-2-yl)propanoic acid C₇H₈O₃ 140.137 N/A Unsubstituted furan Not specified
Key Observations:
  • Substituent Impact on Molecular Weight : Bromine and fluorine atoms significantly increase molecular weight (e.g., 234.05 g/mol for bromofuran derivative vs. 140.137 g/mol for unsubstituted furan ).
  • Hazard Profiles: The amino-bromofuran derivative exhibits irritant properties (H315-H319-H335), likely due to its reactive amino and bromo groups.

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